Diphosphorsäure-18O7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

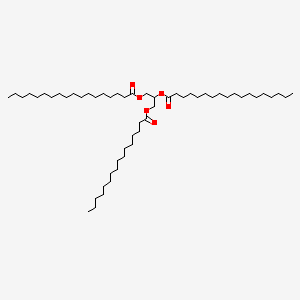

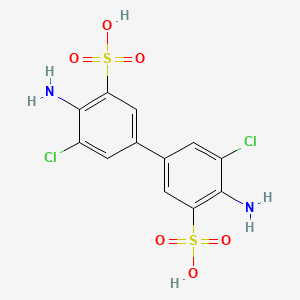

This compound is represented by the molecular formula H4[18O]7P2 and has a molecular weight of 191.97 g/mol. Pyrophosphoric-18O7 Acid is a colorless and odorless compound that is highly soluble in water, diethyl ether, and ethyl alcohol . It crystallizes in two polymorphs, which melt at 54.3°C and 71.5°C .

Wissenschaftliche Forschungsanwendungen

Pyrophosphoric-18O7 Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.

Biology: The compound is utilized in metabolic research to study pathways involving phosphate groups.

Medicine: Pyrophosphoric-18O7 Acid is used in radiopharmaceuticals for imaging bone and cardiovascular abnormalities.

Industry: It serves as a standard for environmental pollutant detection and in the synthesis of small molecules labeled with stable isotopes.

Wirkmechanismus

Target of Action

Pyrophosphoric acid primarily targets the Farnesyl diphosphate synthase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are vital for various cellular functions. Pyrophosphoric acid acts as a modulator of this enzyme . Additionally, it is an ingredient of a radiopharmaceutical used to visualize bone abnormalities and cardiovascular abnormalities .

Mode of Action

Pyrophosphoric acid interacts with its targets by modulating their activity. For instance, it modulates the activity of Farnesyl diphosphate synthase, thereby influencing the biosynthesis of isoprenoids . It also plays a role in the detoxification of pyrophosphate (PPi), a by-product of many biosynthetic pathways that can be cytotoxic if accumulated at high levels .

Biochemical Pathways

Pyrophosphoric acid is involved in several biochemical pathways. It plays a pivotal role in PPi detoxification by converting PPi to inorganic phosphate . This process is crucial in many biosynthetic pathways that produce PPi as a by-product . Moreover, it is involved in the phosphorylation of fructose-6-phosphate, a key step in glycolysis .

Result of Action

The action of Pyrophosphoric acid results in several molecular and cellular effects. It plays a significant role in maintaining pyrophosphate homeostasis, which is essential for the balance of catabolism and anabolism . By hydrolyzing PPi, it promotes anabolism while also being involved in catabolism as a glycolytic enzyme . This dual role allows it to maximize the utilization efficiency for carbon nutrients derived from host cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrophosphoric-18O7 Acid can be synthesized through several methods:

Reaction of Phosphoric Acid with Phosphoryl Chloride: This method involves the reaction of phosphoric acid with phosphoryl chloride, producing pyrophosphoric acid and hydrochloric acid as by-products. [ 5 \text{H}_3\text{PO}_4 + \text{POCl}_3 \rightarrow 3 \text{H}_4\text{P}_2\text{O}_7 + 3 \text{HCl} ]

Ion Exchange from Sodium Pyrophosphate: Pyrophosphoric-18O7 Acid can also be prepared by ion exchange from sodium pyrophosphate.

Treatment of Lead Pyrophosphate with Hydrogen Sulfide: Another method involves treating lead pyrophosphate with hydrogen sulfide.

Industrial Production Methods: Industrial production of Pyrophosphoric-18O7 Acid typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of isotopically enriched oxygen-18 requires specialized equipment and handling to maintain the integrity of the labeled compound.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrophosphoric-18O7 Acid undergoes various chemical reactions, including:

Hydrolysis: Pyrophosphoric-18O7 Acid hydrolyzes in water to form phosphoric acid. [ \text{H}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{PO}_4 ]

Deprotonation: As a tetraprotic acid, it undergoes stepwise deprotonation, with four distinct pKa values. [ \text{H}_4\text{P}_2\text{O}_7 \rightleftharpoons [\text{H}_3\text{P}_2\text{O}_7]^- + \text{H}^+, \text{pKa} = 0.85 ] [ [\text{H}_3\text{P}_2\text{O}_7]^- \rightleftharpoons [\text{H}_2\text{P}_2\text{O}_7]^{2-} + \text{H}^+, \text{pKa} = 1.96 ] [ [\text{H}_2\text{P}_2\text{O}_7]^{2-} \rightleftharpoons [\text{HP}_2\text{O}_7]^{3-} + \text{H}^+, \text{pKa} = 6.60 ] [ [\text{HP}_2\text{O}_7]^{3-} \rightleftharpoons [\text{P}_2\text{O}_7]^{4-} + \text{H}^+, \text{pKa} = 9.41 ]

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent for hydrolysis reactions.

Deprotonation: Deprotonation reactions occur under varying pH conditions, with specific pKa values indicating the acidity of each proton.

Major Products:

Phosphoric Acid: The primary product of hydrolysis.

Pyrophosphate Ions: Various protonated forms of pyrophosphate ions are produced during deprotonation.

Vergleich Mit ähnlichen Verbindungen

Pyrophosphoric Acid (H4P2O7): The unlabeled form of Pyrophosphoric-18O7 Acid.

Orthophosphoric Acid (H3PO4): A simpler phosphate compound with different reactivity and applications.

Polyphosphoric Acids: Larger molecules formed by the condensation of multiple orthophosphoric acid units.

Uniqueness: Pyrophosphoric-18O7 Acid’s uniqueness lies in its isotopic labeling with oxygen-18, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies involving metabolic pathways, environmental monitoring, and radiopharmaceutical applications.

Eigenschaften

CAS-Nummer |

1257293-46-1 |

|---|---|

Molekularformel |

H4O7P2 |

Molekulargewicht |

191.974 |

IUPAC-Name |

bis(oxidanyl)phosphoryl dihydrogen phosphate |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/i1+2,2+2,3+2,4+2,5+2,6+2,7+2 |

InChI-Schlüssel |

XPPKVPWEQAFLFU-PUHJJIKPSA-N |

SMILES |

OP(=O)(O)OP(=O)(O)O |

Synonyme |

Diphosphoric Acid-18O7; Pyrophosphate-18O7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)

![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)

![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B571166.png)

![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)